N-Butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is a synthetically derived pyridazine derivative currently under investigation for its potential as a modulator of glutamate receptors. [] It falls under the broader class of quinoline-3-carboxamide derivatives, which have been explored for various therapeutic applications. [, , , , , , , , , , , , , , , , , , ] Its role in scientific research is primarily focused on its potential for targeting glutamate receptors for the treatment of neurodegenerative disorders like Parkinson's disease. []
N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is predicted to have a high affinity for glutamate receptors, specifically the metabotropic mGlu8 receptors and the ionotropic NMDA GluN2B receptors. [] These receptors play crucial roles in the central nervous system and are implicated in various neurological processes.
While the precise mechanism of action is not yet fully understood, molecular docking studies suggest that N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide binds to the active sites of these receptors, potentially influencing their activity. []
a) Potential Antiparkinsonian Agent: Studies suggest that N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide shows high affinity for glutamate receptors involved in Parkinson's disease pathogenesis. [] This makes it a promising candidate for further investigation as a potential antiparkinsonian agent.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2